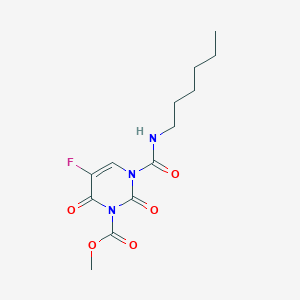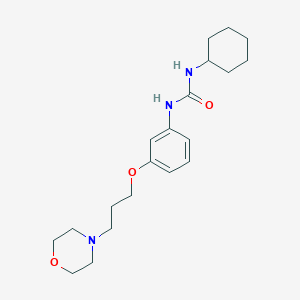![molecular formula C14H16FN5O B12227573 5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12227573.png)
5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and a piperidine moiety linked via a pyrimidin-2-yloxy methyl group. The presence of fluorine in the molecule often enhances its biological activity and stability, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoropyrimidine with piperidin-4-yloxy methyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine moiety.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom, while coupling reactions can produce more complex biaryl structures .
Scientific Research Applications
5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets within cells. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative used in the synthesis of kinase inhibitors.
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: A related compound used as a scaffold for the development of deoxycytidine kinase inhibitors.
Uniqueness
5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of a fluorinated pyrimidine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H16FN5O |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
5-fluoro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H16FN5O/c15-12-8-18-13(19-9-12)20-6-2-11(3-7-20)10-21-14-16-4-1-5-17-14/h1,4-5,8-9,11H,2-3,6-7,10H2 |
InChI Key |
HUVFUYQWSYULKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B12227496.png)
![5-cyclopropyl-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227498.png)
![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227499.png)
![2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12227504.png)
![2-Methyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12227506.png)

![1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12227521.png)
![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B12227523.png)




![1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12227560.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12227569.png)
